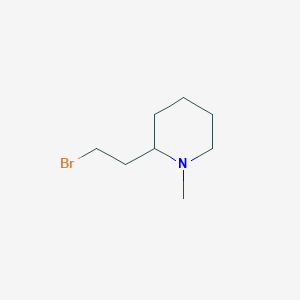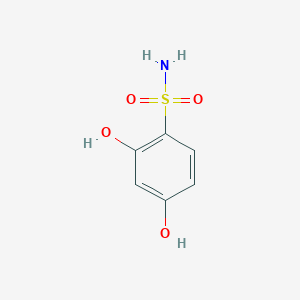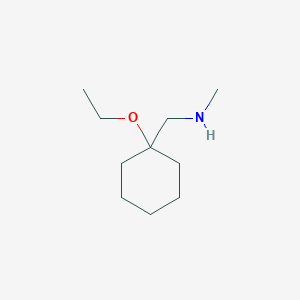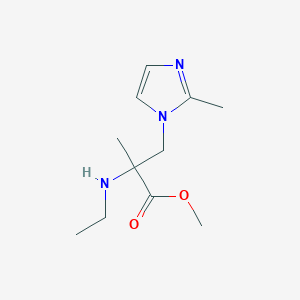
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is a complex organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with ethylamine and methyl acrylate. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring into more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolidines.
Applications De Recherche Scientifique
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the ethylamino group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazole: A simpler compound with similar structural features but lacking the ethylamino and ester groups.
Metronidazole: A nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Benzimidazole: Another heterocyclic compound with a fused benzene ring, used in various pharmaceutical applications.
Uniqueness
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethylamino group and an ester moiety allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
methyl 2-(ethylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-5-13-11(3,10(15)16-4)8-14-7-6-12-9(14)2/h6-7,13H,5,8H2,1-4H3 |
Clé InChI |
YOLCWECMMPDBRI-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(CN1C=CN=C1C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

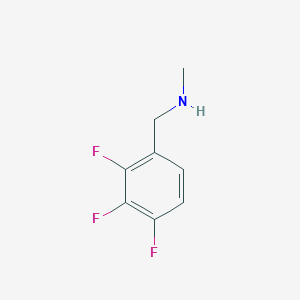
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
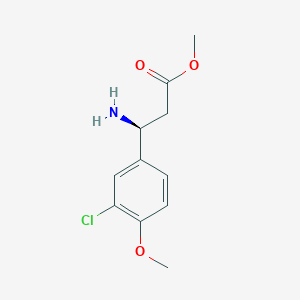

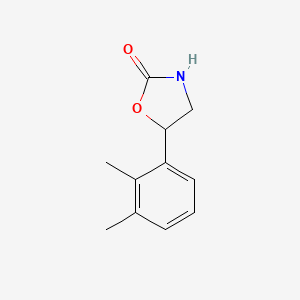
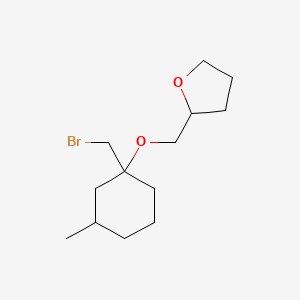
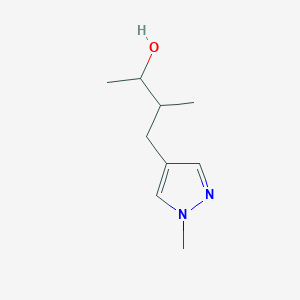
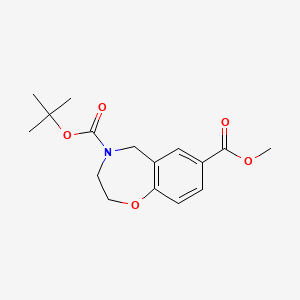
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
